molecular formula C16H12Cl2N2O4S2 B2449032 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941951-91-3

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No. B2449032
CAS RN: 941951-91-3
M. Wt: 431.3
InChI Key: SMEHISAKMNZMPW-UHFFFAOYSA-N
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Description

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, also known as DCB-3503, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects certain biochemical and physiological processes.

Mechanism of Action

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide inhibits PP2A by binding to the catalytic subunit of the enzyme. This binding prevents the enzyme from dephosphorylating its substrates, which leads to the accumulation of phosphorylated proteins in the cell. This accumulation of phosphorylated proteins can have various effects on cellular processes, depending on the specific proteins involved.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide depend on the specific cellular processes and proteins affected by the inhibition of PP2A. In cancer cells, for example, the inhibition of PP2A by N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide can lead to cell cycle arrest and apoptosis. In Alzheimer's disease, the accumulation of phosphorylated tau protein in the brain can be reduced by inhibiting PP2A with N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide. In Parkinson's disease, the inhibition of PP2A can prevent the aggregation of alpha-synuclein protein, which is a hallmark of the disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide in lab experiments is its selectivity for PP2A. This selectivity allows researchers to study the specific effects of inhibiting this enzyme without affecting other cellular processes. However, one limitation of using N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is its potential toxicity. Like many chemical compounds, N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide can have toxic effects on cells at high concentrations. Therefore, careful dosing and monitoring are necessary when using this compound in lab experiments.

Future Directions

There are many future directions for research on N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide. One area of interest is the development of more potent and selective inhibitors of PP2A. Another area of interest is the study of the specific effects of PP2A inhibition in different cellular contexts. For example, the effects of PP2A inhibition may differ between cancer cells and normal cells. Finally, the potential therapeutic applications of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide in various diseases continue to be an area of active research.

Synthesis Methods

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide can be synthesized using a variety of methods. One such method involves the reaction of 4,5-dichloro-2-aminobenzo[d]thiazole with 4-methoxybenzenesulfonyl chloride and N-(2-chloroacetyl)glycine in the presence of a base such as triethylamine. The resulting product is N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide has been extensively studied for its potential applications in scientific research. One of the most notable applications is its use as a selective inhibitor of the protein phosphatase 2A (PP2A) enzyme. PP2A is a critical enzyme that regulates various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting PP2A, N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide has been found to have potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O4S2/c1-24-9-2-4-10(5-3-9)26(22,23)8-13(21)19-16-20-15-12(25-16)7-6-11(17)14(15)18/h2-7H,8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEHISAKMNZMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

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